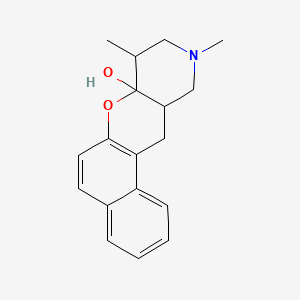![molecular formula C10H9N3O3 B14165513 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide CAS No. 928340-33-4](/img/structure/B14165513.png)
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile pharmacological properties. This compound belongs to the furo[2,3-b]pyridine family, which is known for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts such as gold, palladium, and phosphoric acid to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, N-chlorosuccinimide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include chlorinated derivatives, reduced forms, and substituted analogs, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Known for its antiproliferative and antitumor activities.
Indole 2 and 3-carboxamides: Studied for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
3-Acetamidofuro[2,3-b]pyridine-2-carboxamide stands out due to its unique furo[2,3-b]pyridine scaffold, which imparts distinct biological activities not commonly observed in other similar compounds. Its ability to target multiple molecular pathways makes it a promising candidate for further drug development .
Propiedades
Número CAS |
928340-33-4 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
3-acetamidofuro[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-5(14)13-7-6-3-2-4-12-10(6)16-8(7)9(11)15/h2-4H,1H3,(H2,11,15)(H,13,14) |
Clave InChI |
KOFJRRGHQBGZSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(OC2=C1C=CC=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


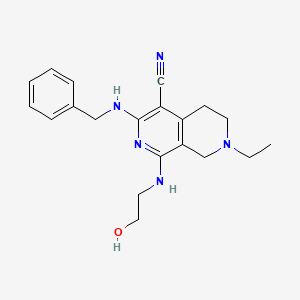
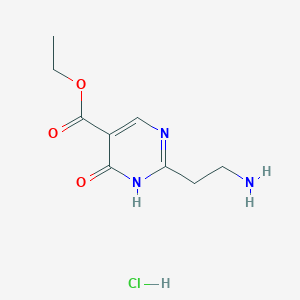
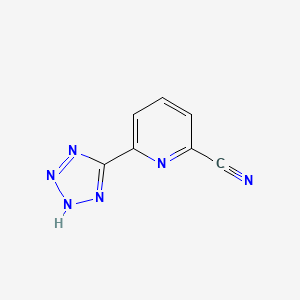
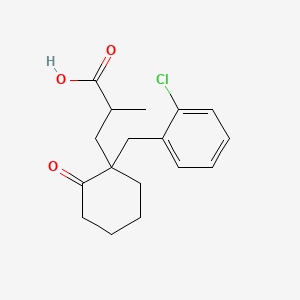
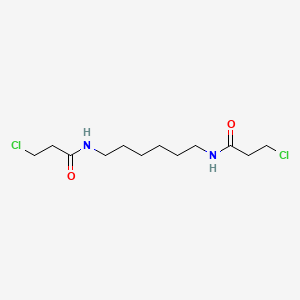
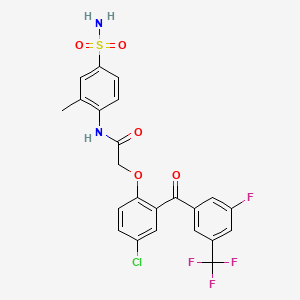
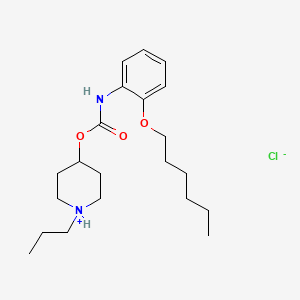

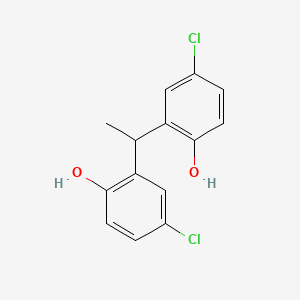

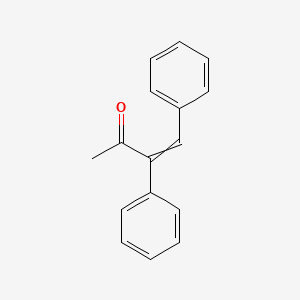
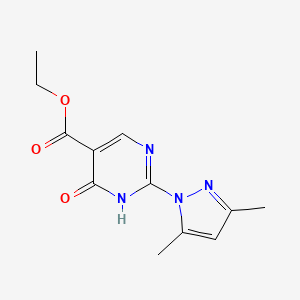
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
